4-(Aminomethyl)-2,6-dimethoxyphenol
Overview
Description
4-(Aminomethyl)-2,6-dimethoxyphenol is an organic compound that features a phenol ring substituted with aminomethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-dimethoxyphenol typically involves the introduction of aminomethyl and methoxy groups onto a phenol ring. One common method is the Mannich reaction, where a phenol reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the aminomethyl derivative. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aminomethyl group can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of methoxy groups.
2-Methoxy-5-(phenylamino)methylphenol: Similar structure with a phenylamino group instead of an aminomethyl group.
Uniqueness
4-(Aminomethyl)-2,6-dimethoxyphenol is unique due to the presence of both aminomethyl and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYLAHPPGNUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549248 | |
Record name | 4-(Aminomethyl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4973-51-7 | |
Record name | 4-(Aminomethyl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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